N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H14ClN3O2S2 and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Applications
Research into heterocyclic compounds, including those related to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, showcases their broad applicability in developing therapeutic agents. For instance, thiophenylhydrazonoacetates are utilized in heterocyclic synthesis, leading to the production of pyrazole, isoxazole, and other derivatives with potential biological activities (Mohareb et al., 2004). Similarly, research on substituted benzamides has explored their anticancer properties against various cancer cell lines, highlighting the synthetic versatility of such compounds in generating potent anticancer agents (Ravinaik et al., 2021).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel heterocyclic compounds, including those with a thiazole backbone, are pivotal in discovering new therapeutic agents. Studies have detailed the synthesis routes and biological evaluations of these compounds, indicating their potential in antimicrobial and anticancer applications (Talupur et al., 2021). These findings underscore the importance of such compounds in the development of new drugs with improved efficacy against various diseases.
Antimicrobial and Anticancer Activities
Research into N-(thiazol-2-yl)benzamide derivatives and related compounds has also focused on their antimicrobial and anticancer activities. These studies have shown that such compounds exhibit significant biological activities, offering new avenues for the development of therapeutic agents against resistant strains of bacteria and cancer (Yadav & Ballabh, 2020). The exploration of these compounds' mechanisms of action and efficacy highlights the ongoing need for innovative approaches in drug discovery and development.
Mechanism of Action
Target of Action
The compound, also known as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, primarily targets bacterial cells . It exhibits promising activity against Staphylococcus aureus , a Gram-positive bacterium that is often involved in human infections.
Mode of Action
The compound interacts with bacterial cells, leading to their elimination
Pharmacokinetics
The compound’s pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME) properties, is favorable . These properties impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth . Specifically, it has been shown to eliminate S. aureus strains after 24-hour exposure .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S2/c1-12-18(19(26-28-12)13-6-2-3-7-15(13)23)20(27)25-21-14(10-11-29-21)22-24-16-8-4-5-9-17(16)30-22/h2-11H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKSHRJRPKVODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.